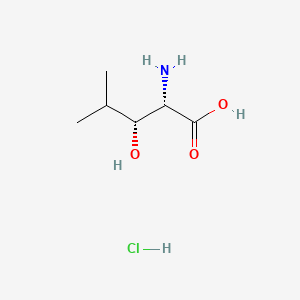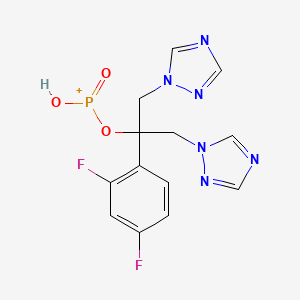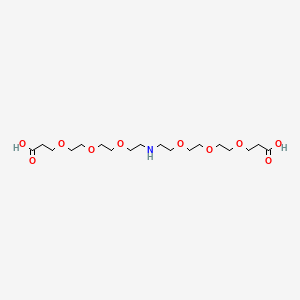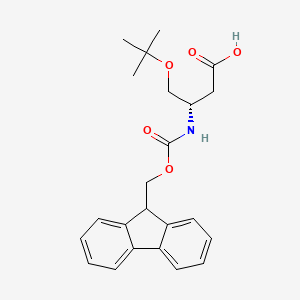![molecular formula C15H14O3 B3180480 2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione CAS No. 178931-48-1](/img/structure/B3180480.png)
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione
Vue d'ensemble
Description
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione is a type of dihydronaphthofuran (DHN), which is an important class of arene ring-fused furans . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .
Synthesis Analysis
The synthesis of dihydronaphthofurans involves a variety of procedures including annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement . These methods are organized based on the catalysts and other reagents employed in the syntheses .Chemical Reactions Analysis
The chemical reactions involving dihydronaphthofurans include a vast array of synthetic procedures such as annulation of naphthols with various reagents, cycloaddition reactions ([3 + 2], [4 + 1] and Diels–Alder), intramolecular transannulation, Friedel Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- New Synthesis Methods : Research has shown innovative one-step synthesis methods for 2,3-dihydronaphtho[1,2-b]furan-4,5-diones, enhancing the efficiency of production (Kobayashi et al., 1991). These methods include photoinduced molecular transformations and regioselective photoaddition techniques.
- Electrochemical Properties : The electrochemical characterization of certain derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione has been studied, with a focus on their redox-modulating properties, indicating potential applications in cancer therapy (Paiva et al., 2019).
Applications in Cancer Research
- Cytotoxic Activity : Some derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential role in developing anticancer agents (Perry et al., 1995).
- Synthetic Pathways in Medicinal Chemistry : There has been significant interest in synthesizing various derivatives of this compound due to its biological activity. Studies have explored novel synthetic routes for these derivatives, which could have implications in medicinal chemistry (Koyanagi et al., 1997).
Green Chemistry Applications
- Environmentally Friendly Synthesis : Research has led to the development of green chemistry methods for synthesizing 2,3-dihydronaphtho[1,2-b]furan-4,5-dione derivatives, emphasizing eco-friendly processes (Prasanna et al., 2011).
Photoreactions and Photochemistry
- Photo-induced Reactions : Studies have explored the photo-decarbonylation of certain furandiones, including derivatives of 2,3-dihydronaphtho[1,2-b]furan-4,5-dione, leading to insights into photochemical reactions and potential applications in material sciences (Horspool & Khandelwal, 1971).
Orientations Futures
Propriétés
IUPAC Name |
2,2,3-trimethyl-3H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-15(8,2)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHKZWKTBIESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C3=CC=CC=C3C(=O)C2=O)OC1(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)

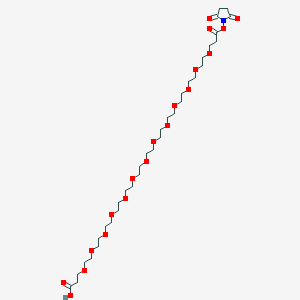
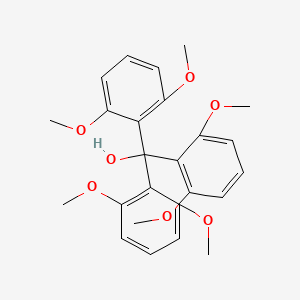
![2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B3180433.png)
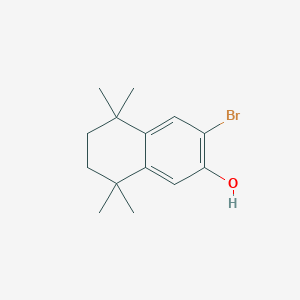
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]](/img/structure/B3180446.png)

